

4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2,6-dichlorobenzaldehyde
Cat. No.:	B571002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2,6-dichlorobenzaldehyde**, a halogenated aromatic aldehyde with significant applications in organic synthesis and the development of novel chemical entities. This document details its chemical and physical properties, synthetic methodologies, and potential applications, with a focus on its role as a versatile building block in the pharmaceutical and agrochemical industries.

Core Chemical Data

4-Bromo-2,6-dichlorobenzaldehyde, with the CAS number 111829-72-2, is a trisubstituted benzaldehyde derivative.^{[1][2][3][4]} Its structure incorporates a reactive aldehyde functional group and three halogen substituents on the benzene ring, which imparts unique chemical properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-dichlorobenzaldehyde** is presented below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	111829-72-2	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₃ BrCl ₂ O	[1] [2] [4] [5]
Molecular Weight	253.91 g/mol	[1] [2] [4] [5]
IUPAC Name	4-bromo-2,6-dichlorobenzaldehyde	[4]
Appearance	White crystalline solid	[5]
Purity	Typically ≥97%	[1]
Boiling Point (Predicted)	296.0 ± 40.0 °C at 760 mmHg	[5]
Storage	Sealed in a dry environment at room temperature.	[1]

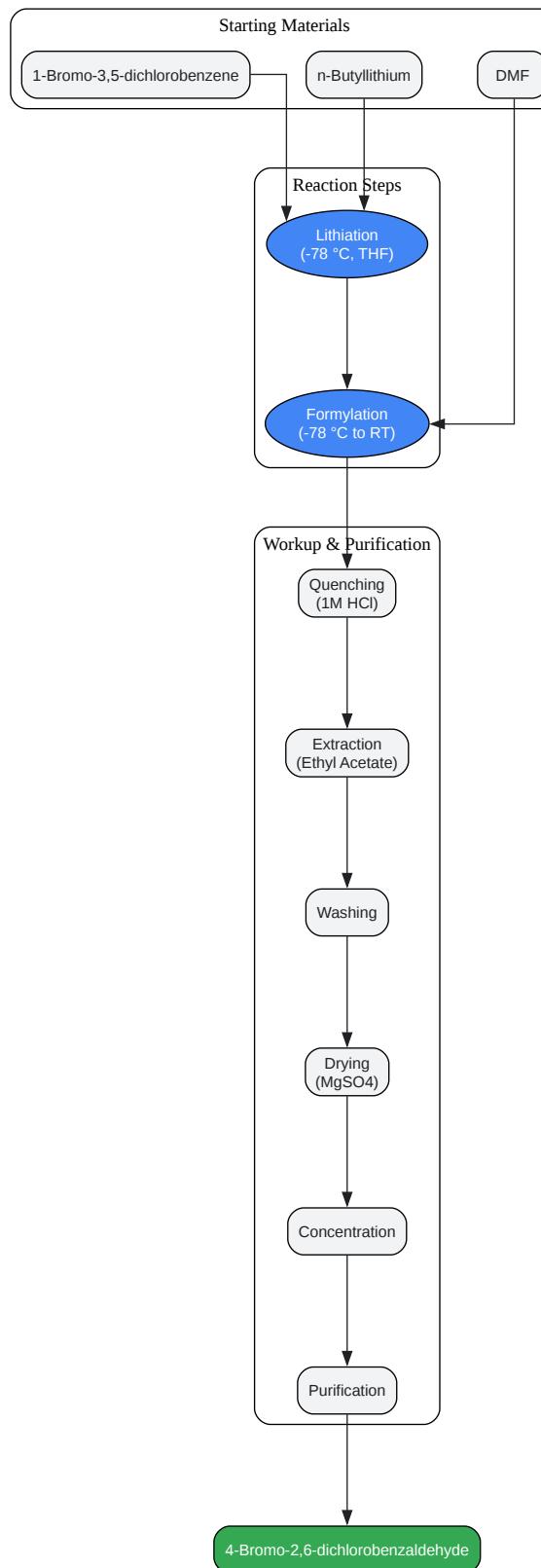
Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2,6-dichlorobenzaldehyde** can be achieved through various synthetic routes. A common method involves the formylation of a corresponding di-substituted benzene ring.[\[5\]](#) Another potential pathway involves the direct halogenation of benzaldehyde, though this may present challenges with selectivity.[\[5\]](#)

General Experimental Protocol: Formylation of 1-bromo-3,5-dichlorobenzene

This protocol outlines a general procedure for the formylation of a halogenated benzene derivative, which can be adapted for the synthesis of **4-Bromo-2,6-dichlorobenzaldehyde**. This method utilizes an organolithium reagent to introduce the formyl group.

Materials:

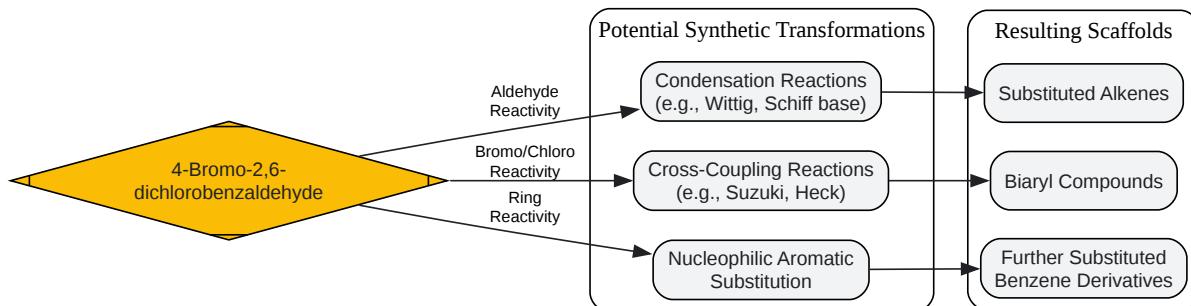

- 1-Bromo-3,5-dichlorobenzene
- Anhydrous Tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3,5-dichlorobenzene dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
- **Formylation:** Anhydrous DMF (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.
- **Washing:** The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **4-Bromo-2,6-dichlorobenzaldehyde**.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2,6-dichlorobenzaldehyde**.

Applications in Research and Development

4-Bromo-2,6-dichlorobenzaldehyde is a valuable intermediate in the synthesis of a wide range of organic molecules due to its reactive functional group and substituted aromatic ring.

- **Pharmaceutical Synthesis:** This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity.^[5] The presence of bromo, chloro, and aldehyde groups offers multiple points for chemical modification, making it a candidate for investigation in medicinal chemistry.^[5] Halogenated compounds, in general, are integral to many FDA-approved drugs.
- **Agrochemicals:** The reactive nature of **4-Bromo-2,6-dichlorobenzaldehyde** makes it suitable for use in the development of new agrochemical formulations.^[5]
- **Materials Science:** The aromatic structure and halogen atoms could impart unique properties to materials derived from this compound, suggesting potential applications in materials science.^[5]
- **Organic Synthesis:** The aldehyde group readily participates in various condensation reactions, while the halogenated ring can undergo nucleophilic aromatic substitution and cross-coupling reactions such as Suzuki and Heck couplings, facilitating the formation of biaryl compounds.^[5]

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **4-Bromo-2,6-dichlorobenzaldehyde**.

Safety and Handling

As with all halogenated organic compounds and aldehydes, **4-Bromo-2,6-dichlorobenzaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a potential irritant to the eyes, skin, and respiratory system.^[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-2,6-dichlorobenzaldehyde is a key chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring multiple reactive sites, allows for its incorporation into a wide array of complex molecules. The synthetic protocols and reactivity pathways outlined in this guide provide a foundation for researchers to explore the utility of this versatile compound in their own research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-2,6-dichlorobenzaldehyde - CAS:111829-72-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-Bromo-2,6-dichlorobenzaldehyde [oakwoodchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 4-Bromo-2,6-dichlorobenzaldehyde | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Bromo-2,6-dichlorobenzaldehyde | 111829-72-2 [smolecule.com]
- To cite this document: BenchChem. [4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b571002#4-bromo-2-6-dichlorobenzaldehyde-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com